2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of fused imidazoles. This compound is characterized by a pyrrolo[1,2-a]imidazole core with a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to obtain the desired compound . The reaction conditions generally include the use of phosphoryl chloride as a dehydrating agent, and the reaction is carried out under controlled temperature conditions to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity of the compound. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including nitration, hydrogenation, and substitution reactions.
Common Reagents and Conditions
Nitration: The compound can be nitrated using a mixture of sulfuric and nitric acids to form nitro derivatives.
Hydrogenation: The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel.
Substitution: The compound can undergo substitution reactions to introduce different functional groups at the 3-position.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the WDR5-WIN site, a chromatin-regulatory scaffold protein overexpressed in various cancers . By binding to this site, the compound can interfere with the protein’s function, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be compared with other similar compounds, such as:
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the chlorine atom at the 2-position.
2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of an imidazole ring.
The presence of the chlorine atom in this compound imparts unique chemical properties, making it distinct from its analogs
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEMOTDSVHBHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.